molecular formula C21H21N5O2S B237445 N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-(4-methylphenoxy)acetamide

N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-(4-methylphenoxy)acetamide

Katalognummer B237445
Molekulargewicht: 407.5 g/mol
InChI-Schlüssel: ORCCAFLYFBQJRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-(4-methylphenoxy)acetamide is a synthetic compound that has been of great interest to researchers due to its potential applications in the field of medicine. This compound is commonly referred to as ETPTA and has been found to have a wide range of pharmacological properties. In

Wirkmechanismus

The mechanism of action of ETPTA is not fully understood. However, it has been suggested that ETPTA inhibits the activity of COX-2 and AChE by binding to their active sites. This results in a decrease in the production of inflammatory mediators and an increase in the levels of acetylcholine in the brain.
Biochemical and Physiological Effects:
ETPTA has been found to have a wide range of biochemical and physiological effects. It has been shown to decrease the levels of inflammatory mediators such as prostaglandins and cytokines. It has also been found to increase the levels of acetylcholine in the brain, which is a neurotransmitter that is important for cognitive function.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of ETPTA is its wide range of pharmacological properties, which makes it a promising candidate for the development of new drugs. However, one of the limitations of ETPTA is its low solubility in water, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for research on ETPTA. One direction is to investigate its potential applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to investigate its mechanism of action in more detail. Additionally, research could be conducted to improve the solubility of ETPTA in water, which would make it easier to administer in vivo.
Conclusion:
In conclusion, ETPTA is a synthetic compound that has been found to have a wide range of pharmacological properties. It has potential applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. ETPTA inhibits the activity of COX-2 and AChE by binding to their active sites, resulting in a decrease in the production of inflammatory mediators and an increase in the levels of acetylcholine in the brain. While ETPTA has several advantages, such as its wide range of pharmacological properties, it also has limitations, such as its low solubility in water. There are several future directions for research on ETPTA, including investigating its potential applications in the treatment of various diseases and improving its solubility in water.

Synthesemethoden

ETPTA can be synthesized by the reaction of 3-ethyl-6-(4-methylphenoxy)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole with 2-bromo-5-methylphenylacetic acid in the presence of a base. This reaction results in the formation of ETPTA as a white solid with a yield of approximately 70%.

Wissenschaftliche Forschungsanwendungen

ETPTA has been found to have a wide range of pharmacological properties, including anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have potential applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. ETPTA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is responsible for the production of inflammatory mediators. It has also been found to inhibit the activity of acetylcholinesterase (AChE), which is an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine.

Eigenschaften

Produktname

N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-(4-methylphenoxy)acetamide

Molekularformel

C21H21N5O2S

Molekulargewicht

407.5 g/mol

IUPAC-Name

N-[5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C21H21N5O2S/c1-4-18-23-24-21-26(18)25-20(29-21)15-8-7-14(3)17(11-15)22-19(27)12-28-16-9-5-13(2)6-10-16/h5-11H,4,12H2,1-3H3,(H,22,27)

InChI-Schlüssel

ORCCAFLYFBQJRP-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)NC(=O)COC4=CC=C(C=C4)C

Kanonische SMILES

CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)NC(=O)COC4=CC=C(C=C4)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.